Ethyl 4-cyano-2-pyridinecarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. It features a pyridine ring substituted with both a cyano group and an ethyl ester functional group, which contributes to its reactivity and potential applications in various chemical syntheses. The compound is characterized by its pale yellow liquid state at room temperature and exhibits solubility in organic solvents such as ethanol and acetone .
EC4PC possesses a cyano group (C≡N) and an ester group (C=O-O-C), both of which are reactive functional groups commonly used in organic synthesis. Research could involve utilizing EC4PC as a building block for the synthesis of more complex molecules with desired properties [].
The pyridine ring structure is present in many bioactive molecules. Studies could investigate EC4PC's potential for modification and development into new therapeutic agents [].
The cyano group can participate in π-π stacking interactions, which are crucial for engineering specific material properties. Research could explore EC4PC's potential use in the design of functional materials [].
These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the creation of more complex pyridine derivatives .
Research indicates that compounds related to ethyl 4-cyano-2-pyridinecarboxylate exhibit significant biological activities. For instance, derivatives of cyano-substituted pyridines have shown potential anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7. Additionally, certain derivatives have been studied for their antimicrobial and anti-inflammatory effects, suggesting that ethyl 4-cyano-2-pyridinecarboxylate and its analogs could serve as promising candidates for drug development .
Ethyl 4-cyano-2-pyridinecarboxylate can be synthesized through several methods:
Ethyl 4-cyano-2-pyridinecarboxylate finds applications in various fields:
These applications underscore the importance of ethyl 4-cyano-2-pyridinecarboxylate in both industrial and research settings .
Studies on ethyl 4-cyano-2-pyridinecarboxylate have focused on its interactions with biological macromolecules. For instance:
Such studies are crucial for understanding the mechanism of action of potential drug candidates derived from this compound .
Ethyl 4-cyano-2-pyridinecarboxylate shares structural similarities with several other compounds, allowing for comparative analysis:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 5-cyano-2-pyridinecarboxylate | Similar pyridine structure | Different position of cyano group affects reactivity |
Methyl 4-cyano-2-pyridinecarboxylate | Methyl instead of ethyl | Potentially different solubility and reactivity |
Ethyl 3-cyano-2-pyridinecarboxylate | Cyano group at position 3 | Variation in biological activity due to position |
These compounds illustrate the diversity within the cyano-substituted pyridine family and highlight how slight modifications can lead to significant differences in properties and applications .